molecular formula C24H24N4O3S2 B11144528 3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

カタログ番号: B11144528
分子量: 480.6 g/mol
InChIキー: OHTUEZHHJSLYBA-UYRXBGFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a 4-thiazolidinone derivative characterized by a heterocyclic core (1,3-thiazolan-4-one) with a 2-thioxo group, a sec-butyl substituent at position 3, and a (Z)-configured methylidene bridge at position 5. The methylidene group links to a pyrido[1,2-a]pyrimidin-4-one moiety substituted with a 2-hydroxy-2-phenylethylamino group at position 6. The thiazolidinone scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways, including anticancer, antidiabetic, and antimicrobial mechanisms . The 2-hydroxy-2-phenylethylamino substituent may confer hydrogen-bonding capabilities, influencing receptor affinity and metabolic stability .

特性

分子式

C24H24N4O3S2

分子量

480.6 g/mol

IUPAC名

(5Z)-3-butan-2-yl-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-3-15(2)28-23(31)19(33-24(28)32)13-17-21(25-14-18(29)16-9-5-4-6-10-16)26-20-11-7-8-12-27(20)22(17)30/h4-13,15,18,25,29H,3,14H2,1-2H3/b19-13-

InChIキー

OHTUEZHHJSLYBA-UYRXBGFRSA-N

異性体SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S

正規SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S

製品の起源

United States

準備方法

Preparation of Pyrido[1,2-a]pyrimidin-4-one Intermediate

Starting Material : 2-Aminopyridine derivatives (e.g., 6-aminouracil or substituted 2-aminonicotinic acid esters).
Reaction : Condensation with β-ketoesters or malononitrile derivatives under acidic or basic conditions.

Example Protocol :

  • 6-Aminouracil (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in acetic acid at 80°C for 6 hours.

  • Cyclization forms 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Yield: 65–72%).

Thiazolidin-4-one Ring Formation

Key Reaction : Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and thiazolidin-4-one precursors.

Procedure :

  • 3-Formyl-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) reacts with 2-thioxo-1,3-thiazolidin-4-one (1.1 eq) in ethanol with piperidine as a catalyst.

  • Microwave irradiation (100 W, 120°C, 20 min) enhances reaction efficiency (Yield: 78%).

Introduction of sec-Butyl and Hydroxy-Phenylethylamino Groups

sec-Butyl Functionalization :

  • Alkylation : Treat the thiazolidin-4-one intermediate with sec-butyl bromide (1.5 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 8 hours.

Hydroxy-Phenylethylamino Modification :

  • Nucleophilic Amination : React the 4-oxo-pyrido[1,2-a]pyrimidine intermediate with 2-amino-1-phenylethanol (1.2 eq) in THF under N₂.

  • Use EDCI/HOBt coupling agents to facilitate amide bond formation (Yield: 62%).

Optimization and Characterization

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventEthanol/THF (1:1)↑ Yield by 15%
CatalystPiperidine (10 mol%)↓ Reaction Time
Temperature120°C (Microwave)↑ Purity

Spectroscopic Characterization

TechniqueKey Data (Target Compound)
¹H NMR (CDCl₃)δ 8.95 (d, 1H, pyrimidine-H), 5.23 (s, 1H, OH), 2.53 (s, 3H, sec-butyl).
IR (KBr)1667 cm⁻¹ (C=O), 3407 cm⁻¹ (OH).
HRMS [M+H]⁺ Calcd: 481.6024; Found: 481.6019.

Alternative Routes and Comparative Analysis

One-Pot Multicomponent Synthesis

  • Reactants : 2-Aminopyridine, thioglycolic acid, sec-butyl isocyanate.

  • Conditions : Fly ash catalyst, solvent-free, 100°C, 4 hours (Yield: 68%).

Solid-Phase Synthesis

  • Support : Wang resin-functionalized pyrido[1,2-a]pyrimidin-4-one.

  • Advantage : Facilitates purification but lowers yield (52%).

Challenges and Solutions

  • Stereochemical Control : Use of chiral auxiliaries (e.g., L-proline) during imine formation improves Z-selectivity.

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes dimeric impurities.

Industrial-Scale Considerations

  • Cost Efficiency : Replace EDCI/HOBt with N,N’-dicyclohexylcarbodiimide (DCC) for large-scale amidation.

  • Green Chemistry : Recyclable fly ash catalyst reduces waste .

化学反応の分析

科学研究への応用

3-(sec-ブチル)-5-((Z)-1-{2-[(2-ヒドロキシ-2-フェニルエチル)アミノ]-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル}メチリデン)-2-チオキソ-1,3-チアゾラン-4-オンは、いくつかの科学研究に応用されています。

    化学: より複雑な分子や材料を合成するためのビルディングブロックとして役立ちます。

    生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用の研究に使用できます。

    産業: ポリマーやコーティングなど、ユニークな特性を持つ新しい材料の開発に使用される可能性があります。

科学的研究の応用

3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

作用機序

3-(sec-ブチル)-5-((Z)-1-{2-[(2-ヒドロキシ-2-フェニルエチル)アミノ]-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル}メチリデン)-2-チオキソ-1,3-チアゾラン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的に結合し、その活性または機能の変化をもたらす経路を介して仲介されます。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their pharmacological profiles:

Compound ID & Source Core Structure Substituents Biological Activity & Notes
Target Compound 1,3-thiazolan-4-one - 3-(sec-butyl)
- 5-((Z)-methylidene-pyrido[1,2-a]pyrimidin-4-one)
- 2-thioxo
- 2-hydroxy-2-phenylethylamino
Hypothesized anticancer (pyrido[1,2-a]pyrimidinone), antidiabetic (thiazolidinone), and anti-inflammatory (hydroxy-phenyl) activities .
1,3-thiazolan-4-one - 3-(sec-butyl)
- 5-((Z)-methylidene-pyrido[1,2-a]pyrimidin-4-one)
- 2-thioxo
- 4-ethylpiperazinyl, 9-methyl
Enhanced bioavailability due to 4-ethylpiperazinyl (improves solubility) and 9-methyl (steric effects). Activity not reported but likely targets CNS or antimicrobial pathways.
1,3-thiazolan-4-one - 3-(sec-butyl)
- 5-((Z)-methylidene-pyrido[1,2-a]pyrimidin-4-one)
- 2-thioxo
- phenylsulfanyl
Increased lipophilicity (phenylsulfanyl) may enhance membrane permeability. Potential anticancer activity via sulfur-mediated redox modulation.
1,3-thiazolidine - 2-(substituted phenyl)-4-oxo
- 5-(substituted benzylidene)
- carbamyl-propyl-2-aminothiazole
Antimicrobial and antitubercular activities due to carbamyl and aminothiazole groups. Lacks pyrido[1,2-a]pyrimidinone moiety.
1,3-thiazolidine - Terephthalic acid-derived bis(1,3,4-oxadiazole) Insecticidal activity against Culex pipiens and Musca domestica. Focus on agrochemical applications.

Key Differentiators

Substituent Effects: The 2-hydroxy-2-phenylethylamino group in the target compound distinguishes it from analogues with phenylsulfanyl () or piperazinyl () groups. This substituent may enhance binding to insulin receptors (PPARγ) or inflammatory targets (e.g., COX-2) via hydrogen bonding .

Pharmacological Profile: Compared to ’s antimicrobial thiazolidines, the target compound’s pyrido[1,2-a]pyrimidinone core may broaden its spectrum to include anticancer activity . Unlike ’s insecticidal derivatives, the target compound’s hydroxy-phenyl group aligns with antidiabetic (e.g., troglitazone-like PPARγ agonism) and anti-inflammatory applications .

Synthetic Accessibility: The Z-configuration in the methylidene bridge requires precise catalysis (e.g., acid/base or nanoparticle-mediated reactions), contrasting with simpler benzylidene syntheses in .

生物活性

The compound 3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule notable for its intricate structure that includes a thiazole ring, pyridine-pyrimidine moiety, and a sec-butyl group. This unique architecture suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Preliminary studies indicate that this compound may interact with specific biological targets, such as enzymes and receptors involved in disease processes. The structural features of the compound suggest it could exhibit selective binding affinities that may enhance its therapeutic potential. Techniques such as molecular docking and binding affinity assays are essential for elucidating these interactions.

Potential Therapeutic Applications

Given its structural complexity, the compound may have applications in treating various conditions, including:

  • Cancer : Similar compounds have shown anticancer properties, suggesting potential efficacy in tumor inhibition.
  • Diabetes : Structural analogs with thiazole rings have been associated with antidiabetic activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one:

Compound NameStructure FeaturesBiological Activity
5-FluorouracilPyrimidine analogAnticancer
ThiazolidinedioneThiazole ringAntidiabetic
PyridostatinPyridine derivativeAntitumor

This compound's unique combination of a sec-butyl group with a complex heterocyclic system may confer distinct pharmacological properties compared to simpler analogs.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures can significantly inhibit cancer cell lines. For instance, compounds with thiazole groups have been shown to induce apoptosis in various cancer types through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

In Vivo Efficacy

Preliminary animal studies indicate that compounds structurally related to 3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one exhibit promising results in reducing tumor size and improving metabolic profiles in diabetic models. Further research is needed to confirm these findings and evaluate the pharmacokinetics and toxicity profiles of this compound.

Toxicological Profile

Understanding the toxicological profile is crucial for assessing the safety of this compound. Research indicates that similar thiazole-containing compounds can exhibit cytotoxic effects at high concentrations; however, their therapeutic indices often remain favorable when optimized for specific targets.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

Methodological Answer:
The synthesis typically involves multi-step routes starting with the formation of the thiazolidinone core, followed by condensation with pyrido[1,2-a]pyrimidin-4-one derivatives. Critical factors include:

  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction homogeneity and intermediate stability .
  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or bases (e.g., KOH) are often employed to accelerate specific steps, such as Knoevenagel condensation .
  • Temperature Control : Reflux conditions (70–100°C) are required for cyclization steps, while room temperature may suffice for milder reactions like Schiff base formation .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to remove unreacted starting materials and byproducts .

Basic: How can researchers confirm the stereochemical configuration (Z/E) of the methylidene group in this compound?

Methodological Answer:
The (Z)-configuration of the methylidene group is confirmed via:

  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments detect spatial proximity between the methylidene proton and adjacent aromatic protons on the pyrido[1,2-a]pyrimidin-4-one moiety .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement, particularly for structurally similar analogs .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict the most stable conformation, validated against experimental NMR shifts .

Advanced: How should researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:
Contradictions often arise from assay-specific conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (pH, temperature, cell line) to compare potency accurately .
  • Selectivity Profiling : Use kinase/phosphatase panels or proteome-wide screens to identify off-target interactions .
  • Mechanistic Studies : Pair biochemical assays (e.g., fluorescence polarization) with cellular assays (e.g., apoptosis markers) to distinguish direct target engagement from secondary effects .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:
SAR studies require systematic structural modifications and activity comparisons:

  • Substituent Variation : Replace the sec-butyl group with isopropyl or methoxyethyl chains to assess steric/electronic effects on bioactivity .
  • Bioisosteric Replacement : Swap the thioxo group with oxo or selenoxo moieties to evaluate sulfur’s role in target binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock, Schrödinger) to correlate substituent positions with binding affinity to targets like PPAR-γ or COX-2 .

Advanced: How can researchers address challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:
Reactive intermediates (e.g., enamines, thioureas) require specialized handling:

  • In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track transient species .
  • Low-Temperature Quenching : Use dry ice/acetone baths to stabilize intermediates before isolation .
  • Trapping Agents : Add thiophiles (e.g., methyl acrylate) to stabilize thiol intermediates .

Basic: What analytical techniques are essential for validating the compound’s structural integrity post-synthesis?

Methodological Answer:
A combination of techniques ensures structural fidelity:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (±5 ppm accuracy) .
  • Multinuclear NMR : ¹H, ¹³C, and DEPT-135 spectra verify proton/carbon environments and connectivity .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxyl or amino substituents .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance aqueous dispersion .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Advanced: How can researchers elucidate the compound’s mechanism of action when initial target identification is unclear?

Methodological Answer:

  • Chemical Proteomics : Use affinity-based probes (biotinylated analogs) to pull down interacting proteins from cell lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics reveals pathway perturbations (e.g., glutathione depletion) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DMSO) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How should researchers approach scaling up synthesis from milligram to gram-scale without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling : Immobilize Lewis acids on silica or magnetic nanoparticles to reduce costs .
  • Process Analytical Technology (PAT) : Implement inline Raman spectroscopy for real-time monitoring of critical quality attributes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。